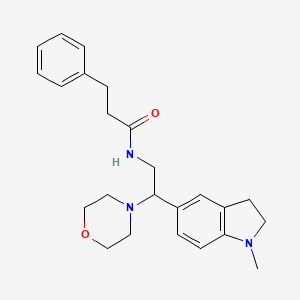

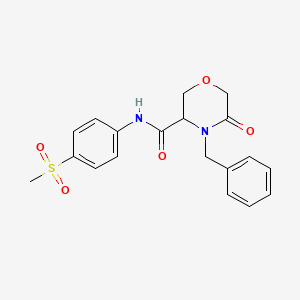

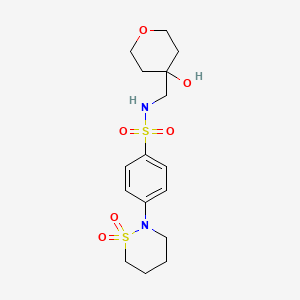

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, also known as SU6656, is a synthetic compound that has been extensively studied for its potential use in cancer research. It belongs to the class of small molecule inhibitors that target protein kinases, enzymes that play a crucial role in cellular signaling pathways.

Applications De Recherche Scientifique

Anticancer and Antimicrobial Properties

Anticancer Activities : Several benzenesulfonamide derivatives have been synthesized and tested for their potential anticancer properties. For instance, a study on celecoxib derivatives, closely related in structure to benzenesulfonamides, demonstrated that certain compounds exhibited significant anti-inflammatory, analgesic, and anticancer activities, with minimal tissue damage observed in liver, kidney, colon, and brain tissues compared to controls (Ş. Küçükgüzel et al., 2013).

Antimicrobial Effects : Another study involving thiazolyl and thiadiazolyl derivatives of 1H-pyrazole, which include benzenesulfonamide motifs, showed significant anti-inflammatory and antimicrobial activities. These compounds surpassed the efficacy of indomethacin in both local and systemic bioassays and displayed selective inhibitory activity towards COX-2 enzymes, indicating their potential in developing new antimicrobial agents (A. Bekhit et al., 2008).

Neuroprotective and Enzyme Inhibition

Neuroprotective Agents : Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides highlighted their role as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. Compounds with this structure were effective in blocking rat and gerbil kynurenine 3-hydroxylase, suggesting their potential application as neuroprotective agents (S. Röver et al., 1997).

Enzyme Inhibition for Therapeutic Use : The novel sulfonamide anticancer agent Indisulam showed multifactorial mechanisms of action, including cell cycle arrest and marked inhibition of carbonic anhydrase, a critical enzyme in physiological processes. Its development for solid tumor treatments illustrates the therapeutic application of benzenesulfonamide derivatives in cancer research (C. Supuran, 2003).

Novel Drug Discovery and Development

- Drug Discovery : A focused compound library of novel N-(7-indolyl)benzenesulfonamides was synthesized for the discovery of potent cell cycle inhibitors. This research highlights the utility of benzenesulfonamide derivatives in identifying new antitumor agents, demonstrating two classes of potent cell cycle inhibitors that disrupt mitosis or cause G1 accumulation (T. Owa et al., 2000).

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXWFKAQZVBIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/no-structure.png)

![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)

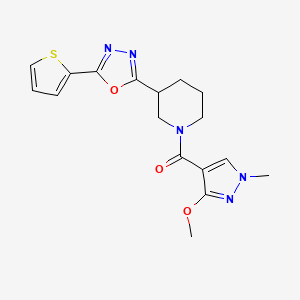

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974246.png)

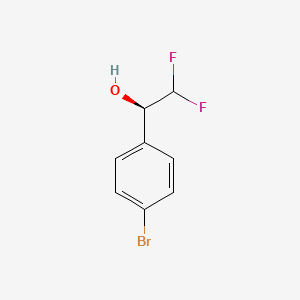

![Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2974251.png)